1-(2-Methoxy-5-methylphenyl)butane-1,3-dione
Description
1-(2-Methoxy-5-methylphenyl)butane-1,3-dione is a β-diketone derivative characterized by a butane-1,3-dione backbone substituted with a 2-methoxy-5-methylphenyl group. The compound’s structure combines the chelating capability of the β-diketone moiety with the electronic and steric effects of the substituted aromatic ring. Key features include:
- Molecular formula: Likely $ \text{C}{12}\text{H}{14}\text{O}_3 $ (based on analogous compounds in and ).
- Functional groups: Two ketone groups (1,3-dione) and a methoxy (-OCH$3$) and methyl (-CH$3$) substituents on the phenyl ring.
- Applications: Potential use in coordination chemistry, catalysis, or pharmaceutical synthesis (e.g., protease inhibitors, as suggested by ) .
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(2-methoxy-5-methylphenyl)butane-1,3-dione |
InChI |
InChI=1S/C12H14O3/c1-8-4-5-12(15-3)10(6-8)11(14)7-9(2)13/h4-6H,7H2,1-3H3 |
InChI Key |
HPXPZDBDYRZEIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(=O)CC(=O)C |
Origin of Product |
United States |
Preparation Methods
Condensation Reaction of 2-Methoxy-5-methylphenol with Butanone Derivatives
A common synthetic route involves the condensation of 2-methoxy-5-methylphenol with a suitable butanone derivative in the presence of a base catalyst. This method exploits the nucleophilic aromatic substitution on the phenol ring and the electrophilic nature of the diketone moiety to form the target compound. The presence of the methoxy (-OCH₃) and methyl (-CH₃) groups on the aromatic ring enhances solubility and influences reactivity compared to related diketones without these substituents.
- Base catalysis facilitates the condensation.
- The reaction typically proceeds under mild conditions.
- The methoxy substituent improves the solubility of the product.
- This method is straightforward and scalable.
Reaction conditions summary:
| Step | Reagents/Conditions | Temperature (°C) | Time | Notes |
|---|---|---|---|---|
| a) | Ethyl trifluoroacetate + ethyl acetate + base | Ambient | Not specified | Ethyl acetate acts as solvent |
| b) | Product (a) + hydrogen donor + acid catalyst (H2SO4, HCl, H3PO4, or methanesulfonic acid) | 70–100 (85–90 preferred) | 2–5 hours (3 hours preferred) | Acid catalyst 0.2–0.5 eq |
| c) | Product (b) + thionyl chloride, then AlCl3 + toluene | 0 (addition), then reflux at 110 | 8 hours reflux | Friedel-Crafts acylation |
Solid-Phase Synthesis via α-Bromo-1,3-Diketone Intermediates
Recent advances highlight solvent-free solid-phase synthesis for related 1,3-diketones and thiazole derivatives, which could be adapted for the target compound's synthesis. The approach involves:
- Generation of α-bromo-1,3-diketones by bromination of 1-phenylbutane-1,3-dione derivatives.
- Reaction with nucleophilic agents (e.g., N-substituted thioureas) in the presence of mild bases like sodium carbonate.
- The reaction proceeds efficiently at 70–80 °C with high regioselectivity and yields (up to ~78%).
Though this method primarily targets heterocyclic derivatives, the initial α-bromination and subsequent nucleophilic substitution steps provide a versatile platform for constructing substituted 1,3-diketones, including 1-(2-methoxy-5-methylphenyl)butane-1,3-dione analogues.
Comparative Analysis of Preparation Methods
| Preparation Method | Advantages | Limitations | Yield Range | Scalability |
|---|---|---|---|---|
| Condensation of 2-methoxy-5-methylphenol with butanone derivatives | Simple, direct, mild conditions | May require careful base selection | Moderate to high | High |
| Friedel-Crafts acylation via trifluoro intermediates | High yield, well-established procedure | Multi-step, requires moisture-sensitive reagents | High (93.2%) | Moderate to high |
| Solid-phase synthesis via α-bromo-1,3-diketones | Environmentally benign, solvent-free, regioselective | Primarily for heterocyclic derivatives; adaptation needed | Moderate (~78%) | Moderate |
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Product Yield (%) | Notes |
|---|---|---|---|---|
| Base-catalyzed condensation | 2-Methoxy-5-methylphenol + butanone derivative | Base catalyst, mild heating | Moderate to high | Simple, direct synthesis |
| Friedel-Crafts acylation | Ethyl trifluoroacetate + ethyl acetate + aromatic substrate | Acid catalyst, thionyl chloride, AlCl3, reflux | Up to 93.2% | Multi-step, high yield |
| Solid-phase α-bromination & substitution | 1-phenylbutane-1,3-dione + NBS + nucleophiles | Sodium carbonate, 70–80 °C, solvent-free | ~78% | Environmentally friendly, regioselective |
Chemical Reactions Analysis
1-(2-Methoxy-5-methylphenyl)butane-1,3-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, with reagents such as halogens or nitrating agents, leading to the formation of substituted derivatives
Scientific Research Applications
1-(2-Methoxy-5-methylphenyl)butane-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Electronic Differences
Table 1: Substituent Effects on Aromatic β-Diketones
Key Observations :
- Substituent Position : The 2-methoxy group in the target compound introduces steric hindrance and electron-donating effects, altering reactivity compared to para-substituted analogs (e.g., 1-(4-methylphenyl)butane-1,3-dione) .
- Electron Withdrawing vs.
- Heterocyclic vs. Aromatic Rings : Thiophene-containing analogs () enable electropolymerization, useful in metallopolymer synthesis .
Insights :
- The target compound likely follows a Claisen condensation pathway (as in ), with yields influenced by substituent reactivity. Bromo and hydroxyl groups may reduce yields due to steric or electronic effects .
- Fluorinated analogs () often require specialized reagents (e.g., trifluoroacetic anhydride), increasing synthetic complexity .
Spectroscopic and Analytical Data
- 1-(4-Methoxyphenyl)butane-1,3-dione (): Characterized via reverse-phase HPLC (LogP = 1.57), suggesting moderate hydrophobicity suitable for chromatographic analysis .
- 1-(2-Hydroxy-5-methoxyphenyl)-butane-1,3-dione (): Exhibits a PSA (Polar Surface Area) of 63.6 Ų, indicating significant polarity due to hydroxyl and methoxy groups .
Biological Activity
1-(2-Methoxy-5-methylphenyl)butane-1,3-dione is an organic compound with a molecular formula of C₁₂H₁₄O₃ and a molecular weight of approximately 206.24 g/mol. Its structure features a butane backbone with two carbonyl (ketone) groups and substituents that include a methoxy group and a methyl group on the aromatic ring. This unique configuration suggests potential biological activities, particularly in pharmacology.
The compound's structural characteristics contribute to its solubility and reactivity, which are critical for its biological interactions. The methoxy group enhances solubility in polar solvents, potentially affecting its bioavailability and interaction with biological macromolecules such as proteins and nucleic acids.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds similar to 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione. For instance, derivatives containing similar structural motifs have demonstrated significant cytotoxicity against various cancer cell lines. A study reported that compounds with methoxy substitutions exhibited enhanced growth inhibition against fibrosarcoma (HT-1080) and breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values around 19.56 µM for the most active compound .
The mechanism of action for these compounds often involves apoptosis induction in cancer cells. Techniques such as Annexin V staining and caspase activity assays have been utilized to confirm that these compounds trigger apoptotic pathways, leading to increased rates of cell death in treated cultures .
Comparative Analysis of Related Compounds
A comparative analysis highlights the differences in biological activity among structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(2-Hydroxy-5-methylphenyl)butane-1,3-dione | Hydroxyl group instead of methoxy | Different solubility and reactivity |
| 4-Acetyl-1-(2-methylphenyl)butane-1,3-dione | Acetyl group at para position | Distinct biological activity |
| 1-(4-Methylphenyl)butane-1,3-dione | Lacks methoxy group | Varying electronic properties affecting reactivity |
| 4,4-Dimethylbutane-1,3-dione | Additional methyl groups | Altered steric hindrance impacting reactivity |
The presence of the methoxy group in 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione is crucial for enhancing its solubility and may significantly influence its biological activity compared to similar diketones lacking this substituent .
Case Studies
Several case studies provide insights into the biological effects of this compound:
- Cytotoxicity Study : A series of diketones were tested for their cytotoxic effects against different cancer cell lines. The study found that compounds with similar structures exhibited varying degrees of cytotoxicity, suggesting that slight modifications in structure can lead to significant changes in biological activity .
- Molecular Docking Studies : Computational studies have indicated that 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione can effectively bind to target proteins involved in cancer progression, supporting its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for 1-(2-Methoxy-5-methylphenyl)butane-1,3-dione, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen condensation between 2-methoxy-5-methylacetophenone and ethyl acetoacetate under acidic or basic catalysis. Key optimization parameters include:
- Catalyst selection : Use Knoevenagel conditions (e.g., piperidine) for milder reactions or Lewis acids (e.g., AlCl₃) for higher yields .
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct formation .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Post-synthesis, purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>95%) .
Q. Which spectroscopic techniques are critical for structural characterization of this compound?
- Methodological Answer :
- NMR spectroscopy :
- ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and methyl groups (δ ~2.3–2.5 ppm) on the phenyl ring. The diketone protons (α to carbonyl) appear as a singlet at δ ~5.8–6.2 ppm .
- ¹³C NMR : Confirm carbonyl carbons (δ ~190–210 ppm) and aromatic carbons (δ ~110–150 ppm) .
- FT-IR : Detect C=O stretches (~1700–1750 cm⁻¹) and aryl-O-CH₃ vibrations (~1250 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 234.136 (calculated for C₁₂H₁₄O₃) .
Advanced Research Questions
Q. How do the methoxy and methyl substituents influence the compound’s reactivity in nucleophilic addition reactions?
- Methodological Answer :
- Electronic effects : The electron-donating methoxy group increases electron density on the phenyl ring, stabilizing electrophilic intermediates (e.g., enolates) and directing nucleophilic attacks to the para position relative to the methoxy group .
- Steric effects : The methyl group at the 5-position creates steric hindrance, reducing reactivity at adjacent sites. Computational modeling (e.g., DFT) can map electron density distribution to predict regioselectivity .
- Experimental validation : Compare reaction kinetics with analogs lacking substituents (e.g., 1-phenylbutane-1,3-dione) using stopped-flow UV-Vis spectroscopy .
Q. How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. low anticancer efficacy)?
- Methodological Answer :
- Standardize assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and bacterial strains (e.g., S. aureus ATCC 25923) to minimize variability .
- Structure-activity relationship (SAR) analysis : Compare bioactivity with halogenated analogs (e.g., bromo or chloro derivatives from ), noting that bulky substituents (e.g., -Br) enhance membrane penetration but reduce target specificity .
- Mechanistic studies : Employ fluorescence polarization to assess binding affinity to topoisomerase II (a common anticancer target) and correlate with cytotoxicity data .
Q. What computational strategies predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize force fields using PubChem’s 3D conformer database (CID: [retrieve from ]) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes. Analyze hydrogen bonding (e.g., with methoxy oxygen) and hydrophobic interactions (methyl group) .
- Validation : Cross-reference predictions with experimental SPR (surface plasmon resonance) binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
